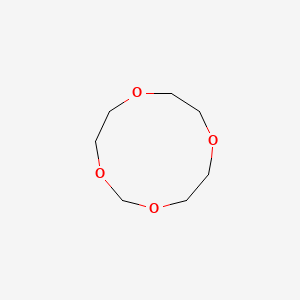

1,3,6,9-Tetraoxacycloundecane

CAS No.: 294-59-7

Cat. No.: VC3849247

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294-59-7 |

|---|---|

| Molecular Formula | C7H14O4 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 1,3,6,9-tetraoxacycloundecane |

| Standard InChI | InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2 |

| Standard InChI Key | QCADYFDKCVNNSX-UHFFFAOYSA-N |

| SMILES | C1COCCOCOCCO1 |

| Canonical SMILES | C1COCCOCOCCO1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

1,3,6,9-Tetraoxacycloundecane is an 11-membered macrocycle with four oxygen atoms in its ring structure. The IUPAC name, 1,3,6,9-tetraoxacycloundecane, reflects the positions of oxygen atoms relative to the carbon backbone. Its SMILES notation, C1COCCOCOCCO1, highlights the repeating -O-CH₂-CH₂-O- units interspersed with methylene (-CH₂-) groups . X-ray crystallography of derivatives, such as 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane, reveals planar chirality due to torsional strain in the macrocycle .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.18 g/mol | |

| Melting Point | 27°C | |

| Density | 1.15 g/cm³ (estimated) | |

| Boiling Point | 285°C (decomposes) | |

| Solubility | Miscible in CH₂Cl₂, THF |

Synthesis and Purification

Conventional Synthesis

The synthesis of 1,3,6,9-tetraoxacycloundecane involves a two-step reaction between triethylene glycol and paraformaldehyde under acidic conditions . The process yields the monomer with ~65–70% efficiency and high purity (mp 27°C). Key steps include:

-

Condensation: Triethylene glycol reacts with paraformaldehyde in the presence of sulfuric acid to form a linear precursor.

-

Cyclization: Intramolecular etherification under reduced pressure generates the macrocyclic structure .

Alternative Routes

Cationic Polymerization Mechanisms

Initiation and Propagation

1,3,6,9-Tetraoxacycloundecane undergoes cationic polymerization via two distinct stages:

-

Oligomer Formation: Low-molecular-weight cyclic oligomers (dimers to octamers) dominate early stages.

-

High-Polymer Growth: Chain propagation occurs through oxonium ion intermediates, yielding polymers with Mn > 10,000 Da .

Table 2: Common Initiators and Reaction Conditions

| Initiator | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| BF₃-etherate | CH₂Cl₂ | 0–30°C | Oligomers + polymer | |

| CF₃SO₃H | Toluene | 20°C | High polymer (PDI 1.2–1.5) | |

| CH₃SO₃F | Bulk | 40°C | Cyclic trimers predominant |

Active Species and Kinetics

Kinetic studies using trifluoromethanesulfonic acid (CF₃SO₃H) reveal a dual mechanism:

-

Stage 1: Rapid oligomerization via secondary oxonium ions (k₁ ≈ 0.15 L/mol·s).

-

Stage 2: Slower propagation through tertiary oxonium ions (k₂ ≈ 0.03 L/mol·s) .

The equilibrium monomer concentration ([M]₀) significantly impacts product distribution. At [M]₀ = 0.5 mol/L, polymer content reaches 70%, while lower concentrations favor oligomers .

Thermodynamics of Ring-Chain Equilibrium

Enthalpy and Entropy Changes

The polymerization exhibits an enthalpy-driven equilibrium:

Solvent Effects

Polar solvents like CH₂Cl₂ stabilize oxonium ions, shifting equilibrium toward polymers. In contrast, nonpolar media (e.g., toluene) favor cyclics due to reduced ion pairing .

Oligomer Formation and Characterization

Cyclic Oligomers

Up to eight cyclic oligomers (C₁₁–C₈₈) have been isolated via preparative GPC . Their melting points decrease with ring size:

Structural Analysis

¹H NMR spectra of oligomers show distinct methylene proton signals at δ 3.6–4.1 ppm, confirming cyclic structures without chain ends . X-ray diffraction of 2,2-diphenyl derivatives reveals twisted chair conformations with dihedral angles of 112° between phenyl groups .

Applications and Future Directions

Material Science Applications

-

Sequenced Copolymers: The regular -CH₂-O-CH₂-CH₂-O- repeat unit enables precise control over polymer crystallinity .

-

Biomedical Matrices: Low-toxicity degradation products (ethylene glycol, formaldehyde) suggest potential in drug delivery .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume